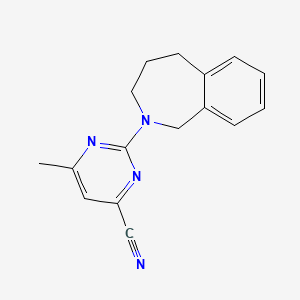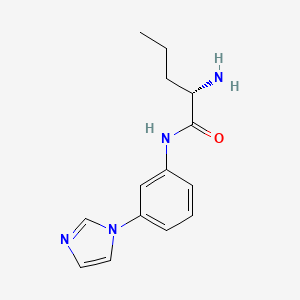![molecular formula C11H12BrN3O B6635358 1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BMPE and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. BMPE is a triazole-based compound that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood.
Mécanisme D'action
The mechanism of action of BMPE is not yet fully understood. However, it is known that BMPE functions as an inhibitor of protein-protein interactions. Specifically, BMPE binds to the SH2 domain of proteins, thereby preventing their interaction with other proteins. This inhibition of protein-protein interactions has been shown to have significant effects on cellular signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
BMPE has been shown to have significant biochemical and physiological effects in various cellular and animal models. BMPE has been shown to inhibit the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. BMPE has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, BMPE has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BMPE has several advantages for use in lab experiments. BMPE is a highly specific inhibitor of protein-protein interactions, making it a useful tool for studying the function and regulation of proteins. Additionally, BMPE has been shown to have potential therapeutic applications, making it a valuable compound for drug discovery efforts. However, there are also limitations to the use of BMPE in lab experiments. BMPE is a complex compound that requires careful attention to reaction conditions and purification methods. Additionally, the mechanism of action of BMPE is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving BMPE. One potential direction is the development of BMPE-based therapeutics for the treatment of cancer and neurological disorders. Another potential direction is the use of BMPE as a tool for studying the function and regulation of proteins involved in cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of BMPE and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMPE is a triazole-based compound that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood. BMPE has been shown to have significant biochemical and physiological effects in various cellular and animal models, making it a valuable compound for drug discovery efforts and the study of cellular signaling pathways. Further research is needed to fully understand the potential applications of BMPE in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BMPE involves a multi-step process that begins with the reaction of 3-bromo-2-methylphenylamine with sodium nitrite to form 3-bromo-2-methylphenyldiazonium tetrafluoroborate. This intermediate is then reacted with sodium azide to form 1-(3-bromo-2-methylphenyl)-1H-1,2,3-triazole. The final step involves the reduction of this intermediate with sodium borohydride to form 1-[1-(3-bromo-2-methylphenyl)triazol-4-yl]ethanol. The synthesis of BMPE is a complex process that requires careful attention to reaction conditions and purification methods.
Applications De Recherche Scientifique
BMPE has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. BMPE is a commonly used tool for studying the function and regulation of proteins, particularly those involved in signal transduction pathways. BMPE has also been used in drug discovery efforts, as it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
1-[1-(3-bromo-2-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-7-9(12)4-3-5-11(7)15-6-10(8(2)16)13-14-15/h3-6,8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVNSFWFDYOZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2C=C(N=N2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)

![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)


![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)